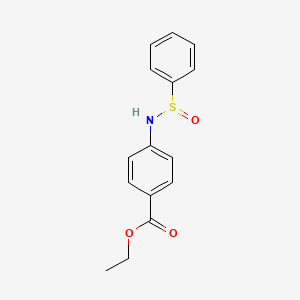

Ethyl 4-(benzenesulfinamido)benzoate

Descripción

Ethyl 4-(benzenesulfinamido)benzoate is a sulfinamide derivative characterized by a benzoate ester core substituted at the para-position with a benzenesulfinamido group (–NHS(O)Ph). The sulfinamido group, being less oxidized than sulfonamides (–NHSO₂Ph), confers distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Propiedades

Número CAS |

34317-46-9 |

|---|---|

Fórmula molecular |

C15H15NO3S |

Peso molecular |

289.4 g/mol |

Nombre IUPAC |

ethyl 4-(benzenesulfinamido)benzoate |

InChI |

InChI=1S/C15H15NO3S/c1-2-19-15(17)12-8-10-13(11-9-12)16-20(18)14-6-4-3-5-7-14/h3-11,16H,2H2,1H3 |

Clave InChI |

XJGGSBLEXRIWMV-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC=C(C=C1)NS(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(benzenesulfinamido)benzoate typically involves the reaction of 4-aminobenzoic acid with benzenesulfinyl chloride in the presence of a base to form the benzenesulfinamido intermediate. This intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(benzenesulfinamido)benzoate can undergo various chemical reactions, including:

Oxidation: The benzenesulfinamido group can be oxidized to form sulfonamides.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Sulfonamide derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Ethyl 4-(benzenesulfinamido)benzoate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of ethyl 4-(benzenesulfinamido)benzoate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced tumor growth in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Ethyl 4-[[2-Chloro-5-(Phenylcarbamoyl)Phenyl]Sulfonylamino]Benzoate (SABA1)

- Structure : Features a sulfonamide (–NHSO₂–) group linked to a 2-chloro-5-(phenylcarbamoyl)phenyl substituent.

- Key Properties : Exhibits antibacterial activity with MIC values of 0.45–0.9 mM against E. coli (efflux-compromised strains). The sulfonyl group and chloro-carbamoyl substituent enhance target binding and membrane penetration .

Ethyl 4-[(4-Fluorophenyl)Sulfonylamino]Benzoate

- Structure : Contains a 4-fluorophenylsulfonamide group (–NHSO₂C₆H₄F).

- Used in high-throughput drug discovery pipelines .

- Contrast : Fluorine substitution may improve pharmacokinetics compared to the unsubstituted benzenesulfinamido group.

Ethyl 4-(Dimethylamino)Benzoate

- Structure: Substituted with a dimethylamino (–N(CH₃)₂) group instead of sulfinamido.

- Key Properties: Demonstrates high reactivity as a co-initiator in resin cements, achieving superior degree of conversion (DC) compared to methacrylate-based analogs. The electron-donating dimethylamino group stabilizes free radicals, enhancing polymerization efficiency .

- Contrast : The absence of a sulfinamido/sulfonamide group limits hydrogen-bonding interactions but improves photochemical reactivity.

Ethyl 4-Nitrobenzoate

- Structure: Features a nitro (–NO₂) group at the para-position.

- Key Properties : The strong electron-withdrawing nitro group increases electrophilicity, making it reactive toward nucleophilic substitution. Commonly used in explosives and dye synthesis .

- Contrast : Lacks the sulfinamido group’s ability to participate in hydrogen bonding, limiting biological applicability.

Physicochemical Properties

| Property | Ethyl 4-(benzenesulfinamido)benzoate | SABA1 | Ethyl 4-(dimethylamino)benzoate |

|---|---|---|---|

| Solubility | Moderate in polar aprotic solvents | Low | High in organic solvents |

| Reactivity | Moderate (sulfinamido nucleophilicity) | High (sulfonamide stability) | High (radical stabilization) |

| Thermal Stability | Stable up to 150°C | >200°C | Decomposes at ~100°C |

| Hydrogen Bonding | Strong (N–H and S=O) | Strong | Weak (tertiary amine) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.